1-(8-Hydroxyquinolin-5-yl)ethanone is classified as an organic compound within the broader category of heterocyclic compounds. Its unique properties stem from both its quinoline structure and the functional groups attached to it, enabling it to act as a bidentate ligand in coordination chemistry and exhibit various biological activities.
The synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone can be achieved through several methods, each employing different reagents and conditions. Notable methods include:
The molecular structure of 1-(8-Hydroxyquinolin-5-yl)ethanone features:
InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3HZTCLDNADGMACV-UHFFFAOYSA-NThis structural information indicates that the compound can engage in hydrogen bonding due to its hydroxyl group, which significantly influences its solubility and reactivity.
1-(8-Hydroxyquinolin-5-yl)ethanone participates in various chemical reactions typical for hydroxyquinoline derivatives:
Typical reaction conditions include:
The mechanism of action for 1-(8-Hydroxyquinolin-5-yl)ethanone largely hinges on its ability to chelate metal ions and interact with biological macromolecules:
The pharmacokinetic profile suggests good gastrointestinal absorption and permeability across biological membranes, making it suitable for therapeutic applications.
The physical and chemical properties of 1-(8-Hydroxyquinolin-5-yl)ethanone include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Approximately 176°C |
| Solubility | Soluble in organic solvents like ethanol; limited solubility in water |
| Stability | Stable under dry conditions at room temperature |
These properties indicate that while it may be hydrophobic due to its aromatic nature, modifications can enhance its solubility for specific applications.
The applications of 1-(8-Hydroxyquinolin-5-yl)ethanone span various fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5